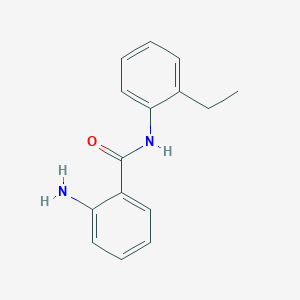

2-amino-N-(2-ethylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOXJFYOTZYOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580059 | |

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19562-50-6 | |

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthetic Routes for 2-amino-N-(2-ethylphenyl)benzamide

The construction of the this compound molecule is achievable through several strategic pathways, leveraging common precursors and versatile reaction mechanisms.

A prominent and widely utilized method for synthesizing 2-aminobenzamide (B116534) derivatives involves the reaction of isatoic anhydride (B1165640) with a primary amine. nih.govresearchgate.net In the specific case of this compound, the synthesis proceeds through the nucleophilic attack of 2-ethylaniline on the electrophilic carbonyl group of isatoic anhydride. This initial step is followed by a ring-opening cascade and the subsequent elimination of a carbon dioxide molecule to yield the final product. nih.gov

This reaction can be carried out using both conventional heating methods in a suitable solvent, such as dimethylformamide (DMF), or through more time-efficient microwave-assisted protocols. nih.govresearchgate.net Studies have shown that the conventional heating method often results in higher yields compared to microwave irradiation, possibly due to the thermal sensitivity of the compounds. nih.gov

Reaction Scheme: Isatoic Anhydride + 2-Ethylaniline → this compound + CO₂ + H₂O

| Method | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Dimethylformamide (DMF) | Heating | Good to Excellent | nih.gov |

| Microwave-Assisted | Solvent-free or DMF | Microwave Irradiation | Variable, often lower than conventional | nih.gov |

Beyond the isatoic anhydride route, other synthetic strategies have been developed for the formation of aminobenzamide structures. These alternative pathways offer flexibility in starting materials and reaction conditions.

One notable method begins with 2-nitrobenzonitrile. This approach involves a concerted reaction pathway where the nitrile group is hydrolyzed to a primary amide, and the nitro group is simultaneously reduced to an amine. researchgate.net This transformation can be efficiently catalyzed by copper in the presence of a reducing agent like hydrazine hydrate, providing a direct route to the 2-aminobenzamide core. researchgate.net

Another versatile strategy is the palladium-catalyzed carbonylative coupling of 2-aminobenzamides with aryl halides. mdpi.com While this method typically builds more complex quinazolinone structures, the underlying formation of the N-(2-carbamoylphenyl)benzamide intermediate highlights a powerful C-N bond-forming technique applicable to benzamide (B126) synthesis. mdpi.com Furthermore, N-substituted benzamides can be synthesized through the coupling of substituted benzoic acids with appropriate amines using coupling agents like EDC/HOBt. nih.gov

| Pathway | Key Starting Materials | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| From Nitrobenzonitrile | 2-Nitrobenzonitrile | Cu catalyst, Hydrazine Hydrate | Simultaneous hydrolysis of nitrile and reduction of the nitro group. | researchgate.net |

| From Benzoic Acids | Substituted Benzoic Acid, Amine | EDC, HOBt | Amide coupling reaction to form the benzamide bond. | nih.gov |

| Palladium-Catalyzed Coupling | 2-Aminobenzamide, Aryl Halide | Pd(0) catalyst, CO or Isocyanide | Forms an N-acylbenzamide intermediate, often leading to cyclized products. | mdpi.com |

Chemical Reactions and Derivatization Studies of Benzamide Scaffolds

The benzamide scaffold, characterized by its amino and amide functional groups, is amenable to a variety of chemical transformations, allowing for extensive derivatization and molecular exploration.

The functional groups within the this compound structure present several sites for potential oxidation. The primary amino group can be a target for oxidation reactions. Similarly, the amide nitrogen or the adjacent aromatic ring can undergo oxidation under specific conditions. Studies on related N-substituted amines have demonstrated their oxidation to corresponding amides or imides using oxoammonium catalysts. chemrxiv.org The enzymatic N-oxidation of benzamidines to amidoximes has also been reported, indicating that the nitrogen atoms in the benzamide core can be susceptible to metabolic oxidation processes, often catalyzed by microsomal enzymes like cytochromes P-450. nih.govnih.gov These transformations are crucial for understanding the metabolic fate of such compounds and for synthesizing new derivatives.

The reduction of the benzamide moiety can target either the aromatic ring or the carbonyl group of the amide. The Birch reduction, for instance, employing sodium and an alcohol in liquid ammonia, can reduce the benzene (B151609) ring of benzamide to yield 1,4-dihydrobenzamide without affecting the amide group itself. pacific.edu The outcome of this reaction is sensitive to reaction conditions, such as the choice of alcohol and the workup procedure. pacific.edu

Alternatively, chemoselective reduction of the amide's carbonyl group can be achieved. Woollins' reagent has been effectively used as a selenation/reduction agent to transform N-aryl-N-(2-oxo-2-arylethyl) benzamides into the corresponding N-aryl-N-(arylenethyl) benzoselenoamides, demonstrating a selective reduction of a keto group while converting the amide to a selenoamide. mdpi.comproquest.com

| Reaction Type | Reagent(s) | Affected Functional Group | Product Type | Reference |

|---|---|---|---|---|

| Birch Reduction | Na, Alcohol, Liquid NH₃ | Aromatic Ring | Dihydrobenzamide | pacific.edu |

| Chemoselective Selenation/Reduction | Woollins' Reagent | Amide Carbonyl, other Carbonyls | Benzoselenoamide | mdpi.comproquest.com |

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where an electron-rich nucleophile replaces a leaving group on an electrophilic substrate. masterorganicchemistry.comwikipedia.org In the context of this compound, the primary amino group (-NH₂) is a potent nucleophile. It can participate in reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives. organic-chemistry.org The reaction's mechanism, whether Sₙ1 or Sₙ2, is influenced by the nature of the electrophile, the nucleophile, the leaving group, and the solvent. wikipedia.orgksu.edu.sa

The amide group itself can also undergo transformations. While amides are generally stable, they can be hydrolyzed to the corresponding carboxylic acid (2-aminobenzoic acid) and amine (2-ethylaniline) under strong acidic or basic conditions. The amide nitrogen can also be functionalized, though this is less common than reactions at the primary amino group. These reactions provide a gateway to a wide array of derivatives with modified properties and functionalities.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the connectivity and chemical environment of atoms in a molecule. For 2-amino-N-(2-ethylphenyl)benzamide, the following spectral characteristics would be anticipated:

¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on both the benzamide (B126) and the 2-ethylphenyl rings, typically in the range of 6.5-8.0 ppm. chemicalbook.com The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons of the amino (NH₂) and amide (NH) groups would appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display unique resonances for each carbon atom. The carbonyl carbon of the amide group would be observed downfield, typically around 165-170 ppm. japsonline.com Aromatic carbons would resonate in the 110-150 ppm range, while the carbons of the ethyl group would appear in the upfield region.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretching: Two distinct bands for the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group, typically in the 3300-3500 cm⁻¹ region. A separate band for the N-H stretching of the secondary amide group would also be present in this region. mdpi.com

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide, typically appearing around 1630-1680 cm⁻¹. mdpi.com

C-N Stretching and N-H Bending: These vibrations would be observed in the fingerprint region of the spectrum.

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation pathways for benzamides include cleavage of the amide bond.

| Spectroscopic Technique | Predicted Characteristic Signals for this compound |

|---|---|

| ¹H NMR | Aromatic protons (6.5-8.0 ppm), NH₂ and NH protons (variable, broad), Ethyl group (triplet and quartet) |

| ¹³C NMR | C=O (165-170 ppm), Aromatic carbons (110-150 ppm), Ethyl carbons (upfield) |

| IR Spectroscopy | N-H stretches (3300-3500 cm⁻¹), C=O stretch (1630-1680 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak [M]⁺, Fragmentation at the amide bond |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a crystal structure for this compound has not been reported. However, the crystal structure of the closely related compound, N-(2-ethylphenyl)benzamide, provides valuable insights into the likely solid-state conformation. nih.gov

| Crystallographic Parameter | Information for the related compound N-(2-ethylphenyl)benzamide nih.gov |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P 41 |

| a (Å) | 9.0756 |

| b (Å) | 9.0756 |

| c (Å) | 15.8240 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Computational Chemistry and Molecular Modeling for Conformational Analysis

In the absence of experimental crystallographic data for this compound, computational chemistry and molecular modeling serve as powerful predictive tools to explore its conformational preferences and intramolecular interactions. mdpi.com

A key feature of this compound is the potential for intramolecular hydrogen bonding between the amino group (-NH₂) at the ortho position of the benzamide ring and the carbonyl oxygen of the amide or the nitrogen of the amide. nih.gov Such an interaction would lead to the formation of a stable six-membered ring, which would significantly influence the molecule's conformation and planarity. researchgate.net Computational models can predict the strength and geometry of this hydrogen bond.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. Although a crystal structure for this compound is not available, a theoretical Hirshfeld surface could be generated from a computationally optimized molecular geometry placed in a hypothetical crystal lattice. This analysis would reveal the nature and extent of intermolecular contacts, such as N-H···O and C-H···π interactions, which would be crucial for understanding the packing of molecules in the solid state. The presence of the amino group is expected to result in prominent features on the Hirshfeld surface corresponding to strong hydrogen bonding interactions.

Investigation of Biological Activities and Pharmacological Profiles

Anticancer and Antiproliferative Studies

The benzamide (B126) scaffold is a key feature in many compounds investigated for their ability to combat cancer. Research into derivatives of 2-aminobenzamide (B116534) has shown promising results in inhibiting cancer cell growth and inducing cell death through various mechanisms.

While specific data for 2-amino-N-(2-ethylphenyl)benzamide is limited, numerous studies on related benzamide derivatives demonstrate significant cytotoxic effects against a wide range of human cancer cell lines. These assays are crucial for initial screening and determining the concentration at which a compound can inhibit cancer cell growth by 50% (IC₅₀).

For instance, a series of 2-amino-1,4-naphthoquinone-benzamides showed potent cytotoxic activity. d-nb.infonih.gov The aniline (B41778) derivative 5e and 3-nitroaniline (B104315) derivative 5l were found to be approximately 79 times more potent than the standard chemotherapeutic drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov Compound 5e was also significantly more active than cisplatin against the HT-29 colon cancer cell line. d-nb.infonih.gov Similarly, studies on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which share a related structural motif, identified compounds that inhibited cell growth by over 95% in both MDA-MB-231 and HCT116 cell lines. mdpi.com Other research has identified various benzamide derivatives with significant antiproliferative activity against cell lines from leukemia, lung, colon, melanoma, ovarian, and breast cancers. nih.govnih.gov

Table 1: In vitro Cytotoxic Activity of Selected Benzamide Derivatives

| Compound | Cancer Cell Line | Reported Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Aniline derivative (5e) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| 3-Nitroaniline derivative (5l) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| Aniline derivative (5e) | HT-29 (Colon) | Potent (50.8x > Cisplatin) | d-nb.info |

| Quinoxaline derivative (6k) | MCF-7 (Breast) | 6.93 ± 0.4 | researchgate.net |

| Quinoxaline derivative (6k) | HCT-116 (Colon) | 9.46 ± 0.7 | researchgate.net |

| Hydroxylated Biphenyl (11) | Melanoma | 1.7 ± 0.5 | mdpi.com |

| Hydroxylated Biphenyl (12) | Melanoma | 2.0 ± 0.7 | mdpi.com |

Beyond general cytotoxicity, research has delved into the specific mechanisms by which benzamide derivatives inhibit cancer progression. A common finding is their ability to induce apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

For example, certain 2-amino-1,4-naphthoquinone-benzamide derivatives were shown to dose-dependently increase the percentage of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Morphological analysis confirmed that these compounds induced nuclear condensation and fragmentation, which are hallmarks of apoptotic cells. nih.gov Other studies on quinazolinone derivatives, which can be synthesized from 2-aminobenzamides, have shown they can induce cell cycle arrest, particularly in the G2/M phase. mdpi.com This arrest prevents cancer cells from dividing and proliferating. mdpi.com The mechanism often involves the upregulation of pro-apoptotic proteins like caspases and the cleavage of PARP, a key protein involved in DNA repair that, when cleaved, signals apoptosis. mdpi.com

To better simulate the complex environment of a solid tumor, researchers are increasingly using three-dimensional (3D) multicellular tumor spheroid (MCTS) models for drug screening. mdpi.com Unlike traditional 2D cell cultures, spheroids mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in an actual tumor. mdpi.comnih.gov

These models are valuable for assessing the efficacy of anticancer drug candidates under more physiologically relevant conditions. mdpi.com Studies have demonstrated that cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic drugs compared to cells in a 2D monolayer. nih.gov Therefore, evaluating compounds like this compound in spheroid models provides a more rigorous and predictive test of their potential in vivo antitumor activity. nih.gov The use of such models allows for the analysis of drug penetration and efficacy in a structure that includes proliferative, quiescent, and hypoxic regions, similar to a clinical tumor. nih.gov

Anticonvulsant Activity Research (Contextualized within Benzamide Derivatives)

The benzamide structure is a core component of several compounds investigated for their potential to treat epilepsy. Research in this area often utilizes standardized animal seizure models to evaluate a compound's ability to prevent or suppress convulsions.

The maximal electroshock seizure (MES) test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. In this model, a brief electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured.

Numerous benzamide derivatives have demonstrated significant activity in the MES model. nih.gov A particularly relevant analog, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), which differs from the target compound only by the position of the amino group, was found to be highly active against MES-induced seizures in both mice and rats. nih.gov Its potency was comparable to the prototype antiepileptic drug ameltolide. nih.gov Other studies have confirmed the anticonvulsant potential of various N-substituted benzamides and related structures in the MES test, highlighting the importance of the benzamide pharmacophore in designing new anticonvulsant agents. nih.govnih.govnih.gov

Table 2: Anticonvulsant Activity of Selected Benzamide Derivatives in the MES Model

| Compound | Species | Reported Activity (ED₅₀) | Source |

|---|---|---|---|

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mouse (i.p.) | 28.6 µmol/kg | nih.gov |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Rat (p.o.) | 29.8 µmol/kg | nih.gov |

| ICA-27243 | Rat (p.o.) | 1.5 mg/kg | uni.lu |

| ICA-27243 | Mouse (p.o.) | 8.6 mg/kg | uni.lu |

| N-(2-hydroxyethyl)stearamide | Mouse | 20.5 mg/kg | nih.gov |

The pentylenetetrazole (PTZ) seizure test is another key model used to screen for anticonvulsant drugs, particularly those effective against absence seizures. PTZ is a central nervous system stimulant that acts as a GABA-A receptor antagonist, and its administration induces clonic seizures.

The activity of benzamide derivatives in this model can be more varied. For instance, while highly effective in the MES model, 4-amino-N-(2-ethylphenyl)benzamide did not protect animals against seizures induced by subcutaneous PTZ (scPTZ). nih.gov However, it did show an ability to increase the seizure threshold when PTZ was administered intravenously. nih.gov Other benzamide derivatives, such as ICA-27243, have shown efficacy against PTZ-induced seizures in both rats and mice. uni.lu The response of a compound in the PTZ model helps to build a more complete profile of its potential anticonvulsant action, suggesting its possible mechanisms and therapeutic applications. nih.govnih.govnih.gov

Neurotoxicological Assessment in Preclinical Models

While in silico simulations of some 2-amino-N-phenethylbenzamides have predicted minimal to no toxicity, comprehensive in vivo neurotoxicological data for this compound specifically is not extensively detailed in the available research. mdpi.com However, related studies on similar benzamide structures provide some context. For instance, the safety assessment of N,N′‐(2‐(4‐(2‐aminobenzamido)butyl)pentane‐1,5‐diyl)bis(2‐aminobenzamide) for use in food contact materials involved evaluations that excluded genotoxicity concerns for the substance and its reaction products. europa.eu It is important to note that these findings are not directly transferable to this compound and dedicated preclinical neurotoxicity studies on this specific compound are required for a definitive assessment.

Anti-inflammatory Investigations

Derivatives of 2-aminobenzamide have demonstrated notable anti-inflammatory potential in various preclinical models. For example, a series of 2-amino-N-phenethylbenzamides were shown to possess anti-inflammatory properties, with four compounds in the series exhibiting significant activity in preventing albumin denaturation, a common in vitro model for anti-inflammatory action. mdpi.com In another study, N-phenylcarbamothioylbenzamides displayed significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice, with some derivatives showing higher activity than the reference drug, indomethacin. researchgate.net These compounds were also found to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. researchgate.net Furthermore, certain N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), demonstrating both anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway. nih.gov Some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also shown superior efficiency in inhibiting trypsin activity, an indicator of anti-inflammatory potential, when compared to acetylsalicylic acid. researchgate.net

Antimicrobial Properties (Antibacterial and Antifungal)

The antimicrobial capabilities of 2-aminobenzamide derivatives have been explored against a range of pathogens. Several 2-arylideneamino derivatives of 2-amino-benzo[d]isothiazol-3-one have demonstrated good antibacterial activity against Gram-positive bacteria, including Bacillus subtilis, streptococci, enterococci, and penicillin-resistant staphylococci. researchgate.netnih.gov The parent compound, 2-amino-benzo[d]isothiazol-3-one, was found to be the most effective, with broad-spectrum antimicrobial activity. researchgate.netnih.gov Some of these compounds also exhibited good activity against the Gram-negative bacterium Haemophilus influenzae and the yeast Saccharomyces cerevisiae. researchgate.netnih.gov

In other research, a 4-amino-N-[2 (diethylamino) ethyl]benzamide (procainamide)-tetraphenylborate complex showed good activity against Gram-positive bacteria such as S. aureus and B. subtilis, as well as the yeast Candida albicans. mdpi.com Additionally, certain synthesized benzamide derivatives have shown remarkable activity against both B. subtilis and E. coli. nanobioletters.com One particular 2-aminobenzamide derivative, compound 5 in a specific study, displayed excellent antimicrobial potential against all tested bacterial and fungal strains. nih.gov

Antioxidant Activity Assessment

While direct and extensive studies on the antioxidant activity of this compound are limited, research on related benzamide and aminobenzamide structures suggests potential in this area. Amide derivatives, in general, are known to possess a wide range of biological activities, including antioxidant effects. nanobioletters.com The investigation of 3H-quinazolin-4-one derivatives, which can be synthesized from aminobenzamide precursors, has included evaluations of their potential as antioxidant agents. nih.gov

Anti-parasitic Activity Research

Benzimidazole-based derivatives, which share a structural relationship with benzamides, have been a significant focus of anti-parasitic drug discovery. A series of 2-amino-1-(2-hydroxyphenyl)benzimidazoles demonstrated notable antimalarial activity against the 3D7 laboratory strain of Plasmodium falciparum. nih.gov In the context of African trypanosomiasis, caused by Trypanosoma brucei, a phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing new inhibitors. nih.gov Subsequent medicinal chemistry efforts led to the identification of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with significant in vitro activity against T. brucei. nih.gov

Modulation of Enzyme Activities

The ability of 2-aminobenzamide derivatives to modulate the activity of various enzymes is a key area of pharmacological research. As previously mentioned, certain N-2-(phenylamino) benzamide derivatives act as dual inhibitors of COX-2 and Topo I. nih.gov This dual inhibition is significant as COX-2 is a key enzyme in the inflammatory pathway, and Topo I is crucial for DNA replication and repair, making it a target for anticancer therapies.

Furthermore, novel 2-amino benzamide derivatives have been identified as allosteric activators of glucokinase, an enzyme that plays a critical role in glucose metabolism. nih.gov The binding mode of these compounds to the glucokinase protein has been confirmed through crystal structure analysis. nih.gov In another context, fatty acid amide hydrolase (FAAH) has been identified as an intracellular enzyme involved in the metabolism of N-acyl amino acids, a family of bioactive lipids. elifesciences.org The study of how compounds like 2-aminobenzamides might interact with and modulate the activity of enzymes like FAAH could reveal new therapeutic avenues. Allosteric modulation of enzyme activity has also been observed with antibodies targeting the nucleoside hydrolase from Trypanosoma vivax, demonstrating that effector molecules can either stimulate or inhibit enzyme activity depending on the substrate. nih.gov

Influence on Cellular Pathways and Signaling Mechanisms

The interaction of 2-aminobenzamide derivatives with cellular pathways and signaling mechanisms is fundamental to their pharmacological effects. For instance, the anti-inflammatory and anticancer properties of N-2-(phenylamino) benzamide derivatives are linked to their ability to suppress the activation of the NF-κB pathway in cancer cells. nih.gov NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

In the realm of cancer research, a novel series of N-(2-pyrimidinylamino) benzamide derivatives have been designed as potent inhibitors of the Hedgehog signaling pathway, which is crucial in embryonic development and can contribute to tumorigenesis when dysregulated. nih.gov Additionally, in the context of diabetes research, a N-(2-(Benzylamino)-2-oxoethyl)benzamide analog has been identified as a protective agent for pancreatic β-cells against endoplasmic reticulum (ER) stress, a condition implicated in β-cell dysfunction and death. nih.gov Amino acids and their derivatives also play regulatory roles in key metabolic cascades and cell-to-cell communication through various signaling pathways, including the mTORC1, AMPK, and MAPK pathways, which are central to protein synthesis, nutrient sensing, and anti-inflammatory responses. researchgate.net

Mechanisms of Action at the Molecular Level

Molecular Target Identification and Validation

The primary molecular targets for the 2-aminobenzamide (B116534) class of compounds, including 2-amino-N-(2-ethylphenyl)benzamide, have been identified and validated as Class I histone deacetylases (HDACs). acs.org Specifically, HDAC1, HDAC2, and HDAC3 are the isoforms most significantly inhibited by this structural class. nih.govnih.gov The validation of these enzymes as targets comes from extensive enzymatic assays and cellular studies demonstrating that the biological effects of these compounds are directly correlated with their ability to inhibit HDAC activity. acs.orgnih.gov The N-(2-aminophenyl)-benzamide functionality is recognized as a crucial zinc-binding group (ZBG) that is essential for this inhibitory activity. acs.orgnih.gov

In addition to HDACs, docking studies on some novel 2-aminobenzamide derivatives have suggested that coagulation factor Xa (fXa) could be a prospective target, indicating a potential role in antithrombotic activity. nih.gov However, the most extensively validated and characterized mechanism of action remains the inhibition of Class I HDACs.

Interaction with Specific Proteins and Enzymes

The interaction of this compound and its analogs is characterized by direct engagement with the active site of target enzymes. This interaction is primarily driven by the 2-aminobenzamide core structure.

The 2-aminobenzamide moiety is a key pharmacophore that mediates the inhibition of Class I HDACs. nih.gov This group acts as a bidentate ligand, with the ortho-amino group and the amide carbonyl oxygen chelating the essential zinc (Zn²⁺) ion located at the bottom of the catalytic pocket of the HDAC enzyme. nih.gov This interaction blocks the active site, preventing the enzyme from deacetylating its histone and non-histone protein substrates.

Compounds in this class demonstrate selectivity for Class I HDACs (HDAC1, 2, and 3) over other classes. nih.gov The potency and selectivity can be tuned by modifications to other parts of the molecule. For instance, certain substitutions can enhance selectivity for HDAC1 over HDAC2 and HDAC3, or for HDAC3 over HDAC1 and HDAC2. nih.govdrugbank.com While all compounds in this class tend to inhibit HDAC1 and HDAC2, their inhibitory effect on HDAC3, HDAC6, and HDAC8 can vary significantly. nih.gov

Below is a table of representative IC₅₀ values for several N-(2-aminophenyl)-benzamide derivatives, illustrating the typical potency and selectivity of this chemical class against Class I HDACs.

| Compound Derivative | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |

| Derivative 15k | 80 | 110 | 6 | drugbank.com |

| Derivative NA | 95.2 | 260.7 | 255.7 | nih.gov |

| Chidamide | 95 | 160 | 67 | |

| Entinostat (MS-275) | 41 | 147 | 46 | nih.gov |

This table is for illustrative purposes, showing the activity of compounds with the core N-(2-aminophenyl)-benzamide structure.

In the reviewed scientific literature, there is no direct evidence to suggest that this compound functions as a modulator of voltage-dependent sodium channels. While other, structurally distinct benzamide (B126) compounds have been investigated for their effects on various ion channels, this specific mechanism has not been identified as a primary mode of action for the 2-aminobenzamide class.

Specific proteomics-based studies to identify the full range of protein interactions for this compound have not been detailed in the available literature. The understanding of its protein interactions is largely derived from targeted biochemical and enzymatic assays, along with computational docking studies, which have firmly identified Class I HDACs as the principal protein partners. acs.orgnih.gov

Binding Affinity and Kinetic Analysis

The binding of 2-aminobenzamide inhibitors to HDACs is characterized by high affinity, with IC₅₀ values often in the nanomolar range for Class I isoforms. acs.orgnih.gov Docking studies confirm that the N-(2-aminophenyl)-benzamide group fits into the active site channel of HDAC1, allowing the critical zinc-binding interaction to occur. nih.gov

Kinetic analyses of active 2-aminobenzamide analogs reveal a "slow-on/slow-off" tight-binding mechanism for the inhibition of HDAC1 and HDAC3. nih.gov This indicates that the inhibitor associates with the enzyme slowly but, once bound, forms a stable complex that dissociates slowly, leading to a long residence time on the target enzyme. nih.gov This kinetic profile is a distinguishing feature of the most effective compounds in this class and is believed to be crucial for their ability to reactivate silenced genes. nih.gov This contrasts with other classes of HDAC inhibitors, such as hydroxamates, which are often rapid-on/rapid-off inhibitors. nih.gov

Impact on Gene Expression and Cellular Regulation

The primary consequence of HDAC inhibition by this compound and its analogs is the alteration of gene expression. By blocking the removal of acetyl groups from histones, these compounds prevent chromatin compaction and maintain a state conducive to gene transcription.

This mechanism has been shown to have significant effects in disease models. For example:

In cellular models of Friedreich's Ataxia, 2-aminobenzamide HDAC inhibitors that target both HDAC1 and HDAC3 can reverse gene silencing. They lead to a significant increase in the mRNA levels of the FXN gene and a corresponding increase in frataxin protein levels. nih.gov

Cellular analysis has revealed that treatment with N-(2-aminophenyl)-benzamide inhibitors can lead to the downregulated expression of Epidermal Growth Factor Receptor (EGFR) mRNA and protein. acs.orgnih.gov

These inhibitors are also capable of reversing global gene expression deficits in models of Huntington's disease, suggesting a broad impact on transcriptional regulation. nih.gov

This ability to modulate the expression of specific genes through epigenetic mechanisms is the foundation of the biological activity of this class of compounds.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The biological activity of benzamide (B126) derivatives can be significantly altered by the introduction of various substituents on both the benzoyl ring and the anilide moiety.

Substituents on the Benzoyl Ring

The nature and position of substituents on the benzoyl ring play a crucial role in modulating the biological activity of benzamide compounds. For instance, in a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, an unsubstituted benzoyl derivative was found to be less active than its substituted counterparts. nih.gov Among monosubstituted analogs, those with a substituent at the 2-position of the benzoyl ring exhibited the highest activity. nih.gov Specifically, a 2-chlorobenzoyl derivative was significantly more potent than the 3-chloro and 4-chloro isomers. nih.gov

Increasing the size of the ortho-benzoyl substituent, such as with a 2-trifluoromethyl group, has been shown to improve potency. nih.gov Furthermore, the introduction of a 2-trifluoromethyl-4-fluorobenzoyl moiety resulted in one of the most active analogs in that particular series. nih.gov In a different study on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, substitutions at the 2-position of the benzoyl ring with chloro or methoxy (B1213986) groups resulted in submicromolar M1 antagonist activity. nih.gov

The following table summarizes the impact of various substituents on the benzoyl ring on the biological activity of benzamide derivatives based on available research.

| Substituent Position | Substituent | Observed Effect on Activity | Reference |

| Unsubstituted | - | Less active | nih.gov |

| 2-position | Chloro | More active than 3- and 4-chloro isomers | nih.gov |

| 2-position | Trifluoromethyl | Improved potency | nih.gov |

| 2-position, 4-position | 2-Trifluoromethyl, 4-Fluoro | Highly potent | nih.gov |

| 2-position | Chloro, Methoxy | Submicromolar M1 antagonist activity | nih.gov |

Substituents on the Anilide Moiety

Modifications to the anilide portion of the molecule also have a profound effect on biological activity. In studies of N-(2-aminoethyl)-N-phenyl-benzamides, replacing a para-fluoro substituent on the aniline (B41778) ring with chlorine or bromine led to a four-fold increase in potency. nih.gov Trifluoromethyl, methyl, and phenyl substitutions retained potency, whereas an isopropyl group was less active. nih.gov Conversely, methoxy, nitro, or amino groups at this position eliminated the activity. nih.gov The position of the substituent on the aniline ring is also critical, with a para-chloro substitution showing significantly higher potency than a meta-chloro substitution. nih.gov

In a separate investigation of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure, as well as the size of the substituents, strongly influenced antiplasmodial activity. researchgate.net The replacement of a piperazinyl substituent with a primary amino group was also explored to understand its influence. mdpi.com For certain N-phenylbenzamides, the introduction of a chloro substituent at the 5-position of the acyl moiety enhanced antimycobacterial activity. researchgate.net

The table below outlines the effects of different substituents on the anilide moiety on the biological activity of benzamide analogs.

| Aniline Ring Substituent (R1) | Observed Effect on Potency | Reference |

| para-Fluoro | Baseline | nih.gov |

| para-Chloro | 4-fold enhancement | nih.gov |

| para-Bromo | 4-fold enhancement | nih.gov |

| para-Trifluoromethyl | Retained potency | nih.gov |

| para-Methyl | Retained potency | nih.gov |

| para-Phenyl | Retained potency | nih.gov |

| para-Isopropyl | Less active | nih.gov |

| para-Methoxy | Eliminated activity | nih.gov |

| para-Nitro | Eliminated activity | nih.gov |

| para-Amino | Eliminated activity | nih.gov |

| meta-Chloro | 10-fold reduction vs. para-chloro | nih.gov |

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule to bind to a specific biological target. For aminophenyl benzamide derivatives acting as histone deacetylase (HDAC) inhibitors, a five-point pharmacophore model was developed. researchgate.net This model identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features. researchgate.net The model suggests that hydrophobic character is vital for HDAC inhibitory activity, and the inclusion of hydrophobic substituents is predicted to enhance this inhibition. researchgate.net Hydrogen bond donating groups also positively contribute, while electron-withdrawing groups have a negative impact. researchgate.net

In the context of searching for new inhibitors of the SARS-CoV-2 spike RBD–ACE2 binding interface, pharmacophore models have been developed to screen for structurally diverse natural inhibitors. nih.gov These models represent a spatial arrangement of steric and electronic features necessary for molecular recognition by the receptor. nih.gov

Stereochemical Considerations and Conformational Effects

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of benzamide derivatives are critical for their biological activity. The ethyl substituent on the aniline ring of 4-amino-N-(2-ethylphenyl)benzamide introduces conformational complexity due to the rotation around the carbon-carbon bond of the ethyl group. Molecular modeling studies suggest that the 2-ethylphenyl group helps to preserve low-energy conformations that are crucial for binding to neuronal targets, similar to the 2,6-dimethylphenyl group of ameltolide.

In the development of benzodioxane–benzamide FtsZ inhibitors, the introduction of a substituent on the ethylenic linker created a second stereogenic center, leading to the isolation and evaluation of both erythro and threo isomers. nih.gov This highlights the importance of stereochemistry in the biological activity of these compounds. nih.gov

Comparative Analysis with Known Benzamide Analogues (e.g., Ameltolide, MS-275)

Comparing 2-amino-N-(2-ethylphenyl)benzamide and its derivatives with other known benzamides provides valuable insights into their mechanisms of action and potential therapeutic applications.

Ameltolide: Molecular modeling studies indicate that the 2-ethylphenyl group of 4-amino-N-(2-ethylphenyl)benzamide allows the molecule to maintain low-energy conformations that are important for binding to neuronal targets, a feature it shares with the 2,6-dimethylphenyl group of ameltolide.

MS-275 (Entinostat): MS-275, an N-(2-aminophenyl)benzamide derivative, is a potent inhibitor of histone deacetylases (HDACs). nih.govnih.gov The 2'-amino group of MS-275 is crucial for its HDAC inhibitory activity. nih.govresearchgate.net An isomer with a 3'-amino group is inactive, suggesting a specific binding interaction involving the 2'-amino group. nih.govresearchgate.net MS-275 has been shown to be a potent, long-lasting, and brain region-selective HDAC inhibitor, demonstrating greater efficacy in some respects than valproate (VPA), another HDAC inhibitor. nih.govnih.gov

The antipsychotic effects of substituted benzamides are often attributed to their dopamine (B1211576) antagonist properties. nih.gov Reversing the amide bond in clebopride, a substituted benzamide, to create the corresponding anilide, BRL 20596, resulted in the loss of gastric stimulatory activity while retaining potent central dopamine antagonist activity. nih.gov This suggests that both benzamides and anilides can have similar affinities for central dopamine receptors. nih.gov

Preclinical Evaluation and in Vivo Pharmacological Studies

Establishment of Relevant Animal Models for Disease States

No studies were identified that described the establishment or use of specific animal models to investigate the therapeutic potential of 2-amino-N-(2-ethylphenyl)benzamide for any disease state.

Efficacy Studies in Disease Models (e.g., Tumor Inhibition, Seizure Control)

There is no available data from in vivo efficacy studies for this compound. Research on related benzamide (B126) derivatives has shown potential in areas such as seizure control and oncology, but these findings are not directly applicable to this compound.

Pharmacokinetic and Pharmacodynamic Investigations

Specific pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and pharmacodynamic profiles for this compound in animal models have not been reported in the available literature.

Safety and Tolerability Assessments

No in vivo safety and tolerability assessments for this compound were found. Therefore, information regarding its potential toxicity or adverse effect profile in preclinical models is not available.

No specific research data is publicly available for this compound to build the requested article.

Following a comprehensive search for scientific literature and data pertaining specifically to the chemical compound This compound , it has been determined that there is a significant lack of available information to construct the detailed article as requested. The current body of public scientific research does not appear to contain specific studies on the future research directions, therapeutic applications, potency, selectivity, delivery systems, or combination therapies for this exact molecule.

The search results did yield information on related benzamide derivatives, which share a similar chemical scaffold. For instance, research is available on 2-amino-N-phenethylbenzamides , which have been investigated for their potential as treatments for Irritable Bowel Syndrome (IBS) due to their spasmolytic and anti-inflammatory properties. nih.gov Studies on these related compounds have explored their biological activities and potential therapeutic value. nih.gov

Additionally, information was found for a positional isomer, 4-amino-N-(2-ethylphenyl)benzamide , which has been noted for its anticonvulsant properties. walshmedicalmedia.com This indicates that the broader class of N-substituted aminobenzamides has been a subject of pharmacological interest.

However, the user's request was to focus solely on This compound . The strict adherence to this specific compound, as per the instructions, means that extrapolating data from its analogs or isomers would be inappropriate and would violate the core requirements of the request. The scientific literature that is publicly accessible does not provide the specific data points needed to address the outlined sections, such as:

Exploration of Additional Therapeutic Applications

Addressing Challenges in Potency and Selectivity

Development of Advanced Delivery Systems

Integration with Combination Therapies

Translational Research Perspectives

Without dedicated research on This compound , any attempt to generate the requested article would be speculative and not based on factual, scientific evidence for this specific compound. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article as per the user's detailed outline and strict content inclusions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-amino-N-(2-ethylphenyl)benzamide, and how are the products characterized?

- Answer : The compound is typically synthesized via condensation reactions between 2-aminobenzoic acid derivatives and substituted anilines (e.g., 2-ethylaniline). Key steps include activation of the carboxylic acid (e.g., using thionyl chloride to form an acyl chloride) followed by nucleophilic substitution. Purification often involves recrystallization from solvents like benzene or ethanol . Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- 1H/13C NMR resolves aromatic protons (δ 6.5–8.0 ppm) and ethyl/methylene groups (δ 1.2–4.3 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling can resolve ambiguities .

- Mass spectrometry confirms molecular weight via molecular ion peaks (e.g., m/z 254 for C₁₅H₁₆N₂O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Standard precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste disposal : Segregate chemical waste and utilize certified biohazard disposal services.

- Emergency measures : Immediate washing with water for accidental exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular geometry and intermolecular interactions of this compound?

- Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystallization : Slow evaporation of saturated solutions in solvents like DCM/hexane.

- Data collection : High-resolution datasets (e.g., Cu-Kα radiation, λ = 1.5418 Å) at low temperatures (100 K) to minimize thermal motion.

- Structure refinement : Software like SHELXL refines atomic positions, bond lengths, and angles. Hydrogen-bonding networks (e.g., N-H···O=C interactions) and π-π stacking between aromatic rings are often observed, influencing packing motifs .

Q. How do structural modifications at the benzamide moiety affect biological activity, such as antimicrobial or enzyme inhibition?

- Answer : Substituent effects are studied via structure-activity relationship (SAR) campaigns:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity and membrane penetration.

- Ethyl groups at the 2-position of the aniline moiety improve steric fit in enzyme active sites (e.g., thrombin inhibition in ).

- Bioassays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus) or enzyme inhibition assays (IC₅₀) validate hypotheses. Computational docking (e.g., AutoDock) predicts binding modes .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

- Answer : Contradictions arise from:

- Reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., K₂CO₃ vs. Et₃N) impact yields. Optimization via Design of Experiments (DoE) or high-throughput screening is recommended.

- Spectral interpretation : NMR solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities (e.g., residual starting materials) may skew data. Purity checks via HPLC or TLC, coupled with heteronuclear correlation spectroscopy (HSQC/HMBC), clarify assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.